molecular formula C11H20O3Si B8595535 Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate CAS No. 61692-29-3

Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate

Cat. No. B8595535
Key on ui cas rn: 61692-29-3
M. Wt: 228.36 g/mol
InChI Key: GGFUSABDVCCTMD-UHFFFAOYSA-N
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Patent
US04988699

Procedure details

The procedure of M. E. Jung, et al, Journal of the American Chemical Society, Volume 103, pages 6177-6185 (1981), is followed to prepare (±)-methyl 4-[(trimethylsilyl)oxy]-3-cyclohexene-1-carboxylate. A solution of 100 g of this compound in 500 ml of dry tetrahydrofuran is cooled in an ice bath under nitrogen and treated sequentially with N-bromosuccinimide (92.91 g) and 20 minutes later with thiourea (39.73 g). The mixture is refluxed under nitrogen for two hours. The solvent is removed in vacuo and the residue is partitioned between chloroform and a dilute solution of ammonium hydroxide. The organic phase is washed with brine and dried over magnesium sulfate. Evaporation of the solvent gives 82.7 g of the title compound; mp 148°-168° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
92.91 g
Type
reactant
Reaction Step Three
Quantity
39.73 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)O[C:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH:5]=1.BrN1C(=O)CCC1=O.[NH2:24][C:25]([NH2:27])=[S:26]>O1CCCC1>[NH2:27][C:25]1[S:26][C:5]2[CH2:6][CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:8][CH2:9][C:4]=2[N:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC1=CCC(CC1)C(=O)OC)(C)C
Step Two
Name
compound
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
92.91 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
39.73 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between chloroform
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 82.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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